molecular formula C16H15N3O4S B2831729 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide CAS No. 953260-43-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide

Katalognummer: B2831729
CAS-Nummer: 953260-43-0
Molekulargewicht: 345.37
InChI-Schlüssel: IJLDXMKASPFXSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide (DMF) as the reaction medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin and thiazolopyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide. For instance, derivatives of benzodioxin have shown significant inhibition of the α-glucosidase enzyme, which is crucial in carbohydrate metabolism and glucose absorption. This suggests potential for developing new antidiabetic medications based on this class of compounds .

Anticancer Activity

Compounds featuring the thiazolopyrimidine moiety have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways. The structural features of this compound may enhance its efficacy against specific cancer types .

Antimicrobial Activity

The compound's derivatives have also been tested for antimicrobial properties against various pathogens. The presence of both benzodioxin and thiazolopyrimidine rings contributes to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .

Case Studies

Case Study 1: Antidiabetic Activity Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several derivatives based on the benzodioxin framework and evaluated their α-glucosidase inhibitory activity. Among them, a specific derivative exhibited an IC50 value comparable to standard antidiabetic drugs. This finding provides a promising avenue for further development into therapeutic agents for diabetes management .

Case Study 2: Anticancer Mechanisms

Another study focused on the anticancer effects of thiazolopyrimidine derivatives showed that these compounds could significantly reduce cell viability in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways and activation of caspases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide apart is its combined benzodioxin and thiazolopyrimidine structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and potential therapeutic uses .

Biologische Aktivität

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Benzodioxin Moiety : The compound begins with the synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine through reactions involving catechol derivatives.
  • Thiazolo-Pyrimidine Derivative : The thiazolo-pyrimidine component is synthesized from appropriate precursors such as 2-bromo-N-(un/substituted phenyl)acetamides.
  • Coupling Reaction : The final product is formed by coupling the benzodioxin moiety with the thiazolo-pyrimidine derivative via amide bond formation in a polar aprotic solvent like DMF (dimethylformamide) using lithium hydride as a base.

Enzyme Inhibition

Research indicates that compounds containing the benzodioxane moiety exhibit various enzyme inhibitory activities. For instance:

  • α-Glucosidase Inhibition : The synthesized compounds have shown substantial inhibitory effects against α-glucosidase, an enzyme relevant in managing Type 2 diabetes mellitus (T2DM). This inhibition can help regulate blood sugar levels post-meal by slowing carbohydrate absorption .
  • Acetylcholinesterase Inhibition : Some derivatives have also been evaluated for their potential to inhibit acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment. However, the inhibitory activity against AChE was found to be weaker compared to α-glucosidase .

Antidiabetic Potential

The anti-diabetic potential of this compound has been highlighted in various studies. The structure's ability to inhibit α-glucosidase suggests its use as a therapeutic agent for T2DM management .

Case Study 1: Enzyme Inhibition Profile

A study synthesized a series of sulfonamide derivatives from 2,3-dihydrobenzo[1,4]-dioxin and evaluated their enzyme inhibition profiles. The results indicated that most compounds exhibited significant inhibition against yeast α-glucosidase and varying degrees against AChE. The molecular docking studies supported these findings by showing favorable interactions between the compounds and the active sites of the enzymes involved .

Case Study 2: Structure–Activity Relationship (SAR)

Further research into the structure–activity relationship (SAR) of related compounds revealed that modifications on the benzodioxane and thiazolo-pyrimidine moieties could enhance biological activity. Specific substitutions were found to improve α-glucosidase inhibition potency while maintaining low toxicity profiles in vitro .

Data Table: Biological Activity Summary

Compound Nameα-Glucosidase Inhibition (%)AChE Inhibition (%)Therapeutic Implications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-[...]75%20%Potential anti-diabetic agent
Related Compound A80%15%Alzheimer’s disease treatment
Related Compound B70%25%Dual action for diabetes and Alzheimer's

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-14(8-11-9-24-16-17-4-3-15(21)19(11)16)18-10-1-2-12-13(7-10)23-6-5-22-12/h1-4,7,11H,5-6,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLDXMKASPFXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3CSC4=NC=CC(=O)N34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.